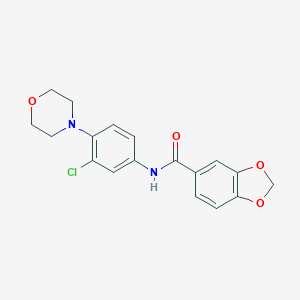![molecular formula C15H10ClFN2OS2 B251395 2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B251395.png)
2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a member of the thioamide family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial and cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. It has also been shown to have low solubility in water, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is its potential as a broad-spectrum antibacterial and anticancer agent. However, its limited solubility in water may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and toxicity in vivo.
Future Directions
There are several potential future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide. These include:
1. Further studies to determine its toxicity in vivo and potential side effects.
2. Investigation of its potential as a treatment for other types of cancer.
3. Development of more efficient synthesis methods to improve yield and purity.
4. Exploration of its potential as a treatment for bacterial infections in animals.
5. Investigation of its potential as a drug delivery agent for other compounds.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its antibacterial and anticancer properties make it a valuable tool for further study, and future research may lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been achieved through various methods. One such method involves the reaction of 2-amino-6-fluorobenzothiazole with 4-chlorobenzenethiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with chloroacetyl chloride to yield the final compound.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has potential applications in scientific research. It has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells.
Properties
Molecular Formula |
C15H10ClFN2OS2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H10ClFN2OS2/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20) |
InChI Key |
CXQGRONQLAXMLK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
